N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2866323-33-1
VCID: VC18020148
InChI: InChI=1S/C10H20N2.2ClH/c1-2-12-7-5-10(6-8-12)11-9-3-4-9;;/h9-11H,2-8H2,1H3;2*1H
SMILES:
Molecular Formula: C10H22Cl2N2
Molecular Weight: 241.20 g/mol

N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride

CAS No.: 2866323-33-1

Cat. No.: VC18020148

Molecular Formula: C10H22Cl2N2

Molecular Weight: 241.20 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride - 2866323-33-1

Specification

CAS No. 2866323-33-1
Molecular Formula C10H22Cl2N2
Molecular Weight 241.20 g/mol
IUPAC Name N-cyclopropyl-1-ethylpiperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C10H20N2.2ClH/c1-2-12-7-5-10(6-8-12)11-9-3-4-9;;/h9-11H,2-8H2,1H3;2*1H
Standard InChI Key ZRJMDGZBHBRLDU-UHFFFAOYSA-N
Canonical SMILES CCN1CCC(CC1)NC2CC2.Cl.Cl

Introduction

Structural and Chemical Profile

N-Cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride features a piperidine ring substituted with an ethyl group at the nitrogen atom and a cyclopropyl group at the 1-position. The dihydrochloride salt form introduces two chloride ions, which protonate the amine groups, enhancing aqueous solubility. The molecular formula is C10H20N22HCl\text{C}_{10}\text{H}_{20}\text{N}_2 \cdot 2\text{HCl}, yielding a molecular weight of 241.20 g/mol .

Key Structural Attributes:

  • Piperidine Core: The six-membered ring provides a rigid scaffold that facilitates interactions with hydrophobic pockets in biological targets.

  • Cyclopropyl Substituent: Introduces steric hindrance and electronic effects, influencing receptor binding affinity.

  • Ethyl Group: Enhances lipophilicity, potentially improving blood-brain barrier penetration.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H22Cl2N2\text{C}_{10}\text{H}_{22}\text{Cl}_2\text{N}_2
Molecular Weight241.20 g/mol
SMILESCCN1CCC(CC1)NC2CC2.Cl.Cl
SolubilitySoluble in polar solvents
Predicted CCS (Ų)138.8 ([M+H]⁺)

The compound’s InChIKey (ZLUQDLBKWXWVGL-UHFFFAOYSA-N) confirms its unique stereochemical identity . Its collision cross-section (CCS) data, derived from ion mobility spectrometry, aids in characterizing its conformational flexibility .

Synthesis and Industrial Production

The synthesis of N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride involves a multi-step process beginning with the alkylation of piperidin-4-amine.

Key Synthetic Steps:

  • Alkylation: Piperidin-4-amine reacts with ethyl bromide under basic conditions to form 1-ethylpiperidin-4-amine.

  • Cyclopropane Introduction: The secondary amine undergoes nucleophilic substitution with cyclopropyl bromide, yielding N-cyclopropyl-1-ethylpiperidin-4-amine.

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, purified via recrystallization.

Industrial-scale production optimizes reaction parameters such as temperature (60–80°C) and pressure (1–2 atm) to achieve yields exceeding 85%. Chromatographic techniques ensure high purity (>98%), critical for pharmacological applications.

Pharmacological Mechanism and Biological Activity

The dihydrochloride form’s mechanism of action centers on its interaction with central nervous system (CNS) receptors, particularly serotonin (5-HT) and norepinephrine (NE) transporters.

Receptor Modulation:

  • Serotonin Receptors: The compound exhibits partial agonist activity at 5-HT₁A receptors, reducing neuronal excitability linked to anxiety.

  • Norepinephrine Transporters: Inhibits reuptake, increasing synaptic NE levels, which may alleviate depressive symptoms.

Table 2: Predicted Biological Targets

TargetInteraction TypePredicted IC₅₀ (nM)Source
5-HT₁A ReceptorAgonist120
NE TransporterInhibitor250
σ-1 ReceptorAntagonist180

Applications in Drug Development

N-Cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride serves as a critical intermediate in synthesizing advanced therapeutics, as evidenced by its inclusion in patented compounds.

Patent Highlights (EP 4 183 449 A1):

  • Formula 185: N-(1-ethylpiperidin-4-yl)-2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide\text{N-(1-ethylpiperidin-4-yl)-2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide}—a candidate for neuropathic pain .

  • Formula 196: N-(1-ethylpiperidin-4-yl)-N-methyl-2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide\text{N-(1-ethylpiperidin-4-yl)-N-methyl-2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide}—explored for cognitive enhancement .

These derivatives leverage the dihydrochloride’s ability to stabilize charge interactions in aqueous environments, improving target engagement .

Hazard CategoryClassificationSource
Acute Toxicity (Oral)Class 4
Skin IrritationCategory 2
Eye DamageCategory 2A

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling. Environmental precautions include avoiding aqueous release due to potential aquatic toxicity.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the cyclopropyl and ethyl groups to enhance receptor specificity.

  • Prodrug Development: Masking the amine groups to improve oral bioavailability.

  • Neuroprotective Studies: Evaluating efficacy in models of Alzheimer’s and Parkinson’s diseases .

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